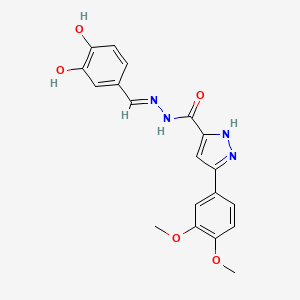![molecular formula C24H19Cl2N5OS B11665439 N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B11665439.png)
N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-1-(2-クロロフェニル)エチリデンアミノ]-2-[[5-(4-クロロフェニル)-4-フェニル-1,2,4-トリアゾール-3-イル]スルファニル]アセトアミドは、クロロフェニル基、トリアゾール基、スルファニル基が組み合わされた複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[(Z)-1-(2-クロロフェニル)エチリデンアミノ]-2-[[5-(4-クロロフェニル)-4-フェニル-1,2,4-トリアゾール-3-イル]スルファニル]アセトアミドの合成は、一般的に複数の工程を含みます。このプロセスは、2-クロロフェニルエチリデンアミンや5-(4-クロロフェニル)-4-フェニル-1,2,4-トリアゾール-3-チオールなどの主要な中間体の調製から始まります。これらの中間体は、特定の反応条件下で組み合わされ、最終的な化合物を形成します。これらの反応に使用される一般的な試薬には、塩素化剤、還元剤、および目的の生成物の形成を促進する触媒が含まれます。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために合成経路を最適化する必要があるでしょう。これには、連続フロー反応器、高度な精製技術、およびスケーラブルな反応条件の使用が含まれる可能性があります。
化学反応の分析
反応の種類
N-[(Z)-1-(2-クロロフェニル)エチリデンアミノ]-2-[[5-(4-クロロフェニル)-4-フェニル-1,2,4-トリアゾール-3-イル]スルファニル]アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: スルファニル基は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: イミン基は、アミンを形成するために還元することができます。
置換: クロロフェニル基は、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬を使用できます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの試薬が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下で使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、スルファニル基の酸化はスルホキシドまたはスルホンを生成する可能性があり、イミン基の還元は第一級または第二級アミンを生成する可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、生物活性を持つ可能性があり、創薬と開発の候補となります。
医学: その潜在的な薬理学的特性は、治療上の用途のために探求することができます。
産業: この化合物は、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
作用機序
N-[(Z)-1-(2-クロロフェニル)エチリデンアミノ]-2-[[5-(4-クロロフェニル)-4-フェニル-1,2,4-トリアゾール-3-イル]スルファニル]アセトアミドの作用機序は、分子標的との特定の相互作用に依存します。これには、酵素、受容体、または他のタンパク質への結合が含まれ、生物学的経路の調節につながる可能性があります。詳細な研究では、正確なメカニズムを解明し、関連する分子標的を特定する必要があります。
類似化合物の比較
類似化合物
5-(4-クロロフェニル)-1,3,4-チアジアゾール-2-スルホンアミド: 抗ウイルス活性で知られています.
2-(4-(2-クロロアセチル)ピペラジン-1-イル)-N-(2-(4-クロロフェニル)-4-オキソキナゾリン-3(4H)-イル)アセトアミド: 抗菌および抗がん活性があります.
独自性
N-[(Z)-1-(2-クロロフェニル)エチリデンアミノ]-2-[[5-(4-クロロフェニル)-4-フェニル-1,2,4-トリアゾール-3-イル]スルファニル]アセトアミドは、その官能基の特定の組み合わせにより独特であり、これにより異なる化学的および生物学的特性がもたらされる可能性があります。その構造は、さまざまな化学修飾を可能にし、さまざまな用途に適した汎用性の高い化合物となります。
類似化合物との比較
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Exhibits antimicrobial and anticancer activities.
Uniqueness
N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C24H19Cl2N5OS |
|---|---|
分子量 |
496.4 g/mol |
IUPAC名 |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5OS/c1-16(20-9-5-6-10-21(20)26)27-28-22(32)15-33-24-30-29-23(17-11-13-18(25)14-12-17)31(24)19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,28,32)/b27-16+ |
InChIキー |
ZOKLGULJSVQADN-JVWAILMASA-N |
異性体SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4Cl |
正規SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11665356.png)
![(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione](/img/structure/B11665357.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665360.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11665365.png)
![3-methyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665373.png)

![N-methyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B11665385.png)
![2,2'-(benzene-1,3-diyldimethanediyl)bis[5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11665388.png)
![4-butoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11665407.png)
![9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole](/img/structure/B11665408.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11665412.png)
![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11665426.png)
![2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11665430.png)
